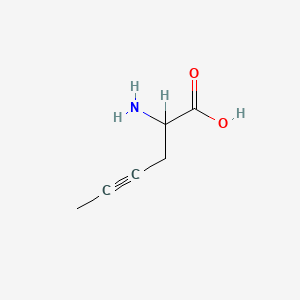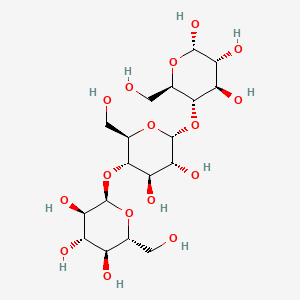![molecular formula C10H7BrO2S B1266342 Benzo[b]thiophen-3-essigsäure, 5-Brom- CAS No. 17266-45-4](/img/structure/B1266342.png)
Benzo[b]thiophen-3-essigsäure, 5-Brom-
Übersicht
Beschreibung
Benzo(b)thiophene-3-acetic acid, 5-bromo- is a useful research compound. Its molecular formula is C10H7BrO2S and its molecular weight is 271.13 g/mol. The purity is usually 95%.
The exact mass of the compound Benzo(b)thiophene-3-acetic acid, 5-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzo(b)thiophene-3-acetic acid, 5-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo(b)thiophene-3-acetic acid, 5-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Thiophenderivate, einschließlich Benzo[b]thiophen-3-essigsäure, 5-Brom-, wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Diese Verbindungen können so konzipiert werden, dass sie spezifische Wege im Zusammenhang mit der Proliferation und dem Überleben von Krebszellen angreifen. Der Bromsubstituent am Thiophenring könnte möglicherweise an der Bildung reaktiver Zwischenprodukte oder an Wechselwirkungen mit biologischen Zielmolekülen beteiligt sein, was die Antikrebsaktivität erhöht .
Entzündungshemmende Anwendungen
Die strukturellen Analoga von Benzo[b]thiophen-3-essigsäure sind für ihre entzündungshemmenden Wirkungen bekannt. Als nichtsteroidales Antirheumatikum (NSAR) kann diese Verbindung die Cyclooxygenase-Enzyme COX-1 und COX-2 hemmen und so die Produktion von proinflammatorischen Prostaglandinen reduzieren .
Antibakterielle Aktivität
Benzo[b]thiophenderivate weisen antimikrobielle Aktivität auf, was sie zu Kandidaten für die Entwicklung neuer Antibiotika macht. Die 5-Bromsubstitution könnte die Wechselwirkung mit bakteriellen Enzymen oder Proteinen verstärken, ihre Funktion stören und zum Absterben von Bakterienzellen führen .
Materialwissenschaft: Organische Halbleiter
Im Bereich der Materialwissenschaft spielen Thiophen-basierte Moleküle eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter. Sie werden in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet. Die elektronischen Eigenschaften von Benzo[b]thiophen-3-essigsäure, 5-Brom-, können für spezifische Anwendungen in elektronischen Geräten fein abgestimmt werden .
Synthese von heterocyclischen Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Ihre Reaktivität, insbesondere das Bromatom, ermöglicht eine weitere Funktionalisierung und die Bildung komplexer Moleküle mit potenziellen pharmakologischen Aktivitäten .
Korrosionsschutz
Thiophenderivate werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt. Das Vorhandensein des Bromatoms in Benzo[b]thiophen-3-essigsäure, 5-Brom-, könnte seine Bindungsaffinität zu Metalloberflächen verbessern und so einen besseren Schutz vor Korrosion bieten .
Safety and Hazards
Zukünftige Richtungen
The demand for new materials and medicines encourages searches for new methods as well as to improve the existing ones . Cheaper and environmentally friendly but still effective and selective reaction procedures are required . Benzo(b)thiophene-3-acetic acid, 5-bromo- finds use in research as a starting material for the synthesis of larger, usually bioactive structures .
Wirkmechanismus
Target of Action
It’s known that many benzo[b]thiophene derivatives have shown a wide range of biological activities, suggesting that they might interact with multiple targets .
Mode of Action
It’s known that benzo[b]thiophene derivatives can undergo various chemical reactions, such as the suzuki–miyaura coupling , which might influence their interaction with biological targets.
Biochemical Pathways
Benzo[b]thiophene derivatives are known to be involved in a wide range of biological activities, suggesting that they might affect multiple biochemical pathways .
Result of Action
Many benzo[b]thiophene derivatives have shown a wide range of biological activities, suggesting that they might have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Benzo(b)thiophene-3-acetic acid, 5-bromo- plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between Benzo(b)thiophene-3-acetic acid, 5-bromo- and these kinases involves the binding of the compound to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling and subsequent cellular responses.
Cellular Effects
The effects of Benzo(b)thiophene-3-acetic acid, 5-bromo- on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of kinases by Benzo(b)thiophene-3-acetic acid, 5-bromo- can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of Benzo(b)thiophene-3-acetic acid, 5-bromo- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of kinases, preventing their catalytic activity . This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in cell signaling pathways. Furthermore, Benzo(b)thiophene-3-acetic acid, 5-bromo- can modulate gene expression by affecting transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo(b)thiophene-3-acetic acid, 5-bromo- have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that Benzo(b)thiophene-3-acetic acid, 5-bromo- is relatively stable under physiological conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound can lead to sustained inhibition of kinases and prolonged alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of Benzo(b)thiophene-3-acetic acid, 5-bromo- vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinases and modulate cellular processes without causing significant toxicity . At higher doses, Benzo(b)thiophene-3-acetic acid, 5-bromo- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
Benzo(b)thiophene-3-acetic acid, 5-bromo- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic flux of Benzo(b)thiophene-3-acetic acid, 5-bromo- can influence the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of Benzo(b)thiophene-3-acetic acid, 5-bromo- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Benzo(b)thiophene-3-acetic acid, 5-bromo- can affect its biological activity and interactions with biomolecules.
Subcellular Localization
The subcellular localization of Benzo(b)thiophene-3-acetic acid, 5-bromo- is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Benzo(b)thiophene-3-acetic acid, 5-bromo- within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biological effects.
Eigenschaften
IUPAC Name |
2-(5-bromo-1-benzothiophen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOAKUJOOQOKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169365 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17266-45-4 | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017266454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene-3-acetic acid, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-1-benzothiophen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)




